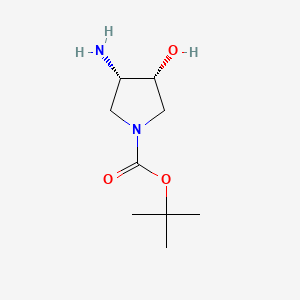
CALRETICULIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calreticulin is a multifunctional protein primarily found in the endoplasmic reticulum of eukaryotic cells. It plays a crucial role in calcium homeostasis, protein folding, and quality control within the cell. Initially identified as a high-affinity calcium-binding protein, this compound has since been recognized for its diverse functions, including its involvement in immune responses and cell adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calreticulin is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods
In an industrial setting, this compound production involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein yield. After fermentation, the cells are lysed, and this compound is purified using a series of chromatographic steps .
Chemical Reactions Analysis
Types of Reactions
Calreticulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, affecting its ability to bind calcium and interact with other proteins.
Reduction: Reduction reactions can restore the protein’s functional state by reversing oxidation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often used to reduce disulfide bonds in this compound.
Substitution: Enzymes like glycosyltransferases are used for glycosylation reactions.
Major Products Formed
Oxidation: Oxidized this compound with altered calcium-binding properties.
Reduction: Reduced this compound with restored functionality.
Substitution: Glycosylated this compound with modified structural and functional properties.
Scientific Research Applications
Calreticulin has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study calcium-binding properties and protein folding mechanisms.
Biology: Investigated for its role in cellular processes such as apoptosis, immune response, and cell adhesion.
Medicine: Explored as a potential therapeutic target for diseases like cancer and autoimmune disorders.
Mechanism of Action
Calreticulin exerts its effects through several mechanisms:
Calcium Homeostasis: Binds and regulates calcium ions within the endoplasmic reticulum, maintaining cellular calcium balance.
Protein Folding: Acts as a molecular chaperone, assisting in the proper folding of newly synthesized proteins and preventing misfolded proteins from aggregating.
Immune Response: Modulates immune responses by presenting antigens to T-cells and promoting the clearance of apoptotic cells.
Cell Adhesion: Interacts with integrins and other cell surface receptors to influence cell adhesion and migration.
Comparison with Similar Compounds
Calreticulin is often compared to other calcium-binding proteins and molecular chaperones:
Calnexin: Like this compound, calnexin is involved in protein folding and quality control within the endoplasmic reticulum.
Calsequestrin: Another calcium-binding protein, calsequestrin, is primarily found in muscle cells and plays a role in calcium storage and release during muscle contraction.
Protein Disulfide Isomerase (PDI): Both this compound and PDI assist in protein folding, but PDI specifically catalyzes the formation and rearrangement of disulfide bonds.
This compound’s unique combination of calcium-binding, chaperone activity, and involvement in immune responses distinguishes it from these similar compounds .
Properties
CAS No. |
154837-41-9 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




